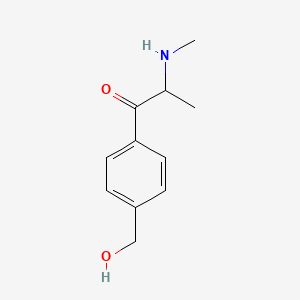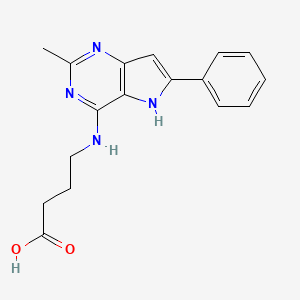
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both diethylamino and dimethylamino groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- typically involves the reaction of acetamide with appropriate amine derivatives. Common synthetic routes may include:
Amidation Reaction: Reacting acetamide with 2-(diethylamino)ethylamine and 2-(dimethylamino)ethylamine under controlled conditions.
Catalysis: Using catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like ethanol, methanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-(dimethylamino)ethyl)-: Lacks the diethylamino group.
Acetamide, N-(2-(diethylamino)ethyl)-: Lacks the dimethylamino group.
Uniqueness
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- is unique due to the presence of both diethylamino and dimethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
112727-15-8 |
|---|---|
Fórmula molecular |
C10H23N3O |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H23N3O/c1-5-13(6-2)8-7-11-10(14)9-12(3)4/h5-9H2,1-4H3,(H,11,14) |
Clave InChI |
RDNXYLUZGKDADY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
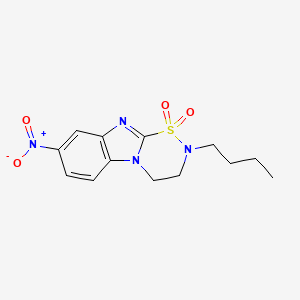
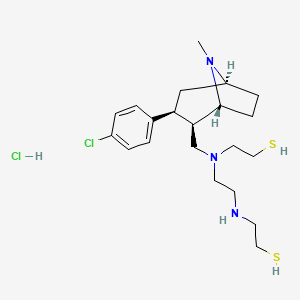
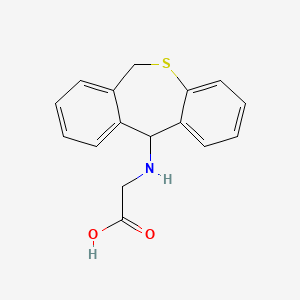
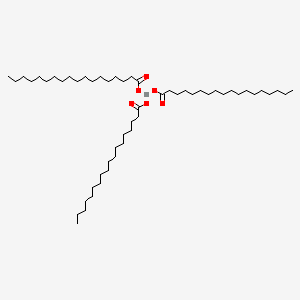
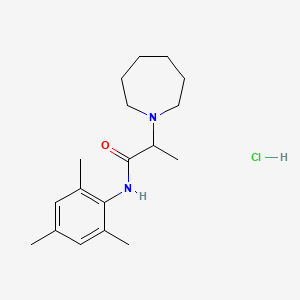
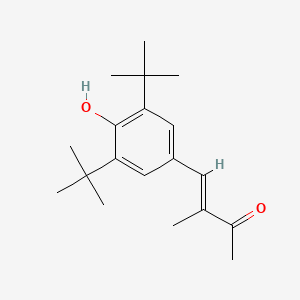
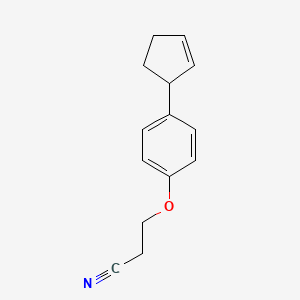

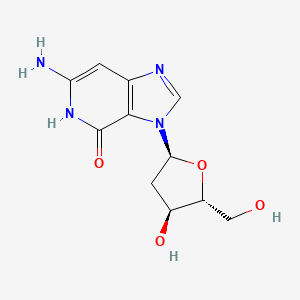
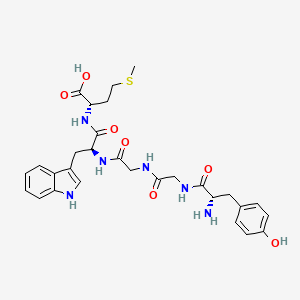
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
